DBCO-NHS ester 2

Description

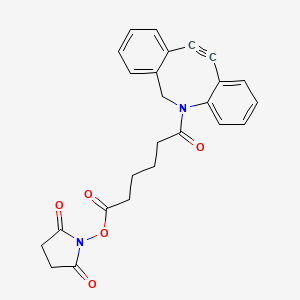

Structure

3D Structure

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c28-22(11-5-6-12-25(31)32-27-23(29)15-16-24(27)30)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATTUKBAYDNTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester), a key reagent in copper-free click chemistry. We will delve into its chemical structure, core properties, and provide detailed protocols for its use in bioconjugation, equipping researchers with the knowledge to effectively utilize this powerful tool.

Core Concepts: Structure and Reactivity

DBCO-NHS ester is a heterobifunctional crosslinker featuring two key reactive moieties: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for a two-step bioconjugation strategy.[1]

-

The NHS Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[1] This reaction is typically carried out in buffers with a pH range of 7.2-8.5.[1][2]

-

The DBCO Group: As a strained alkyne, the DBCO group is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with biological processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[3]

This orthogonal reactivity allows for the precise and covalent attachment of the DBCO moiety to a biomolecule of interest, which can then be selectively reacted with an azide-containing molecule.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of DBCO-NHS ester is crucial for its successful application. The following tables summarize key quantitative data.

Table 1: General Properties of DBCO-NHS Ester

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₁₈N₂O₅ | [4] |

| Molecular Weight | 402.4 g/mol | [4][5][6] |

| CAS Number | 1353016-71-3 | [4][5] |

| Appearance | White to off-white solid | [4] |

Table 2: Spectroscopic Properties of the DBCO Moiety

| Property | Value | Reference(s) |

| Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ at 309 nm | [7] |

| Absorbance Correction Factor (CF) at 280 nm | 1.089 | [8] |

Table 3: Solubility and Storage

| Property | Value | Reference(s) |

| Solubility in DMSO | 50 mg/mL | [5][6] |

| Solubility in other organic solvents | Soluble in DMF, DCM, THF, Chloroform | [4] |

| Aqueous Solubility | Poor | [4] |

| Storage (Solid) | -20°C for up to 3 years | [5] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [5][9] |

Table 4: Stability and Reactivity

| Property | Details | Reference(s) |

| NHS Ester Hydrolysis | Susceptible to hydrolysis, especially at higher pH. Half-life of NHS esters is ~4-5 hours at pH 7 (0°C) and decreases to 10 minutes at pH 8.6 (4°C). | [1][10] |

| DBCO Group Stability | Can lose reactivity over time in aqueous solutions due to oxidation and hydration. DBCO-modified IgG loses about 3-5% of its reactivity over 4 weeks at 4°C or -20°C. | [8][11] |

| Reaction pH (Amine Coupling) | Optimal pH range is 7.2-8.5. | [1][2] |

| Reaction Rate (SPAAC) | The second-order rate constant for the reaction of DBCO with an azide can be as high as 1 M⁻¹s⁻¹. | [12] |

Experimental Protocols

The following are generalized protocols for the labeling of proteins with DBCO-NHS ester and the subsequent copper-free click chemistry reaction. Optimization may be required for specific applications.

Protocol for Labeling Proteins with DBCO-NHS Ester

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction:

-

Bring the protein solution to room temperature.

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO/DMF concentration should be kept below 20%.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Quantification (Optional):

-

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using the absorbance of the DBCO group at 309 nm and the protein at 280 nm.

-

Protocol for Copper-Free Click Chemistry (SPAAC)

Materials:

-

DBCO-labeled biomolecule

-

Azide-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in the reaction buffer.

-

Add the DBCO-labeled biomolecule to the azide solution. A 1.5 to 3-fold molar excess of the more abundant reagent is often recommended.

-

-

Incubation:

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. Reaction times can be optimized depending on the reactants.

-

-

Purification:

-

If necessary, purify the resulting conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

Visualizing the Workflow and Chemistry

Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and experimental processes involved.

Caption: Reaction mechanism of DBCO-NHS ester with a primary amine and subsequent SPAAC.

Caption: General experimental workflow for bioconjugation using DBCO-NHS ester.

Conclusion

DBCO-NHS ester is a versatile and powerful tool for the site-specific modification of biomolecules. Its dual reactivity, combined with the bioorthogonal nature of the copper-free click chemistry, enables the straightforward and efficient creation of complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. By understanding its chemical properties and following optimized protocols, researchers can confidently employ DBCO-NHS ester to advance their scientific goals.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. creativepegworks.com [creativepegworks.com]

- 4. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nanocomposix.com [nanocomposix.com]

- 11. interchim.fr [interchim.fr]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Navigating the Challenges of Aqueous Bioconjugation: A Technical Guide to the Solubility of DBCO-NHS Ester and its Derivatives

For researchers, scientists, and drug development professionals, the use of dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester in copper-free click chemistry represents a significant advancement in bioconjugation. However, its practical application in aqueous environments is often hampered by solubility issues. This technical guide provides an in-depth analysis of the solubility of DBCO-NHS ester and its more hydrophilic derivatives, offering solutions and detailed protocols to ensure successful and efficient conjugation in aqueous buffers.

The inherent hydrophobicity of the dibenzocyclooctyne core is a primary obstacle to the use of the standard DBCO-NHS ester in aqueous solutions. This poor solubility can lead to aggregation and low reaction efficiency when working with proteins, antibodies, and other biomolecules in their native buffer systems. To address this critical limitation, hydrophilic modifications, such as PEGylation and sulfonation, have been introduced to the DBCO-NHS ester scaffold, dramatically improving its performance in aqueous media.

Understanding the Solubility Landscape of DBCO-NHS Esters

The solubility of DBCO-NHS ester and its derivatives is a critical factor for their effective use in bioconjugation. While the parent molecule is well-suited for reactions in organic solvents, its utility in aqueous buffers is limited. The introduction of hydrophilic moieties, such as polyethylene glycol (PEG) chains or sulfonate groups, significantly enhances water solubility.

| Compound | Modification | Aqueous Solubility | Recommended Solvents for Stock Solutions |

| DBCO-NHS Ester | None | Poor; not recommended for use in aqueous buffers[1] | DMSO, DMF, DCM, THF, Chloroform[1] |

| DBCO-PEG4-NHS Ester | PEGylation (4-unit polyethylene glycol spacer) | Up to 5.5 mM[2]; Up to 1.5 mM[3] | Dry, water-miscible organic solvents such as DMSO or DMF[2][3] |

| DBCO-sulfo-NHS Ester | Sulfonation (sulfonate group) | Water-soluble[2] | Water, DMSO, DMF[2] |

The Impact of Hydrophilic Modifications

The stark difference in aqueous solubility between the parent DBCO-NHS ester and its derivatives underscores the importance of selecting the appropriate reagent for your experimental needs.

DBCO-NHS Ester (Standard): Due to its hydrophobic nature, the standard DBCO-NHS ester is not recommended for labeling proteins or other biomolecules in aqueous buffers[1]. Its use is primarily restricted to reactions in organic media.

DBCO-PEG4-NHS Ester: The incorporation of a hydrophilic four-unit PEG spacer significantly improves the aqueous solubility of the molecule[4]. This modification not only enhances solubility but also provides a flexible linker that can reduce steric hindrance during conjugation[4]. Different suppliers report varying solubility limits, with values up to 5.5 mM and 1.5 mM being cited[2][3]. It is crucial to empirically determine the solubility in your specific buffer system.

DBCO-sulfo-NHS Ester: The addition of a sulfonate group renders the DBCO-sulfo-NHS ester water-soluble, allowing for direct dissolution in aqueous buffers[2]. This derivative is an excellent choice for applications requiring high concentrations of the labeling reagent in a completely aqueous environment.

Experimental Protocols

Protocol for Dissolving and Using DBCO-PEG4-NHS Ester

This protocol outlines the general steps for preparing and using a DBCO-PEG4-NHS ester solution for protein labeling.

Materials:

-

DBCO-PEG4-NHS ester

-

Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Amine-free reaction buffer (e.g., 1X PBS, pH 7.2-8.5; HEPES; borate buffer)[2][3]

-

Protein or other amine-containing biomolecule for labeling

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]

Procedure:

-

Prepare Stock Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM[3]. As NHS esters are moisture-sensitive, it is critical to use anhydrous solvents and minimize exposure to air[2][3]. Stock solutions in anhydrous solvents can be stored for several days at -20°C[3].

-

Prepare Protein Solution: Dissolve the protein to be labeled in the chosen amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Labeling Reaction: Add the desired molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid denaturation of the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours[3].

-

Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester[3]. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Determining Aqueous Solubility of a DBCO-NHS Ester Derivative

This protocol provides a general method for experimentally determining the solubility of a DBCO-NHS ester derivative in a specific aqueous buffer.

Materials:

-

DBCO-NHS ester derivative (e.g., DBCO-PEG4-NHS ester)

-

Aqueous buffer of interest

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare Saturated Solution: Add an excess amount of the DBCO-NHS ester derivative to a known volume of the aqueous buffer in a microcentrifuge tube.

-

Equilibration: Vortex the mixture vigorously for several minutes and then incubate at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tube at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant.

-

Quantification:

-

UV-Vis: If the DBCO compound has a distinct absorbance peak, measure the absorbance of the supernatant and calculate the concentration using a standard curve.

-

HPLC: Inject the supernatant onto a calibrated HPLC system to determine the precise concentration of the dissolved compound.

-

Key Considerations for Working with DBCO-NHS Esters in Aqueous Buffers

Hydrolysis of the NHS Ester: The N-hydroxysuccinimidyl ester is susceptible to hydrolysis in aqueous solutions, a competing reaction to the desired amidation[2][3]. The rate of hydrolysis is pH-dependent, increasing at higher pH values[6]. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. Therefore, it is crucial to prepare stock solutions of the NHS ester immediately before use and to perform the conjugation reaction at a slightly basic pH (7.2-8.5) to balance amine reactivity and NHS ester stability[6][7].

Buffer Selection: Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecule for reaction with the NHS ester[2][3]. Additionally, buffers should not contain azides, which will react with the DBCO group[2][3].

Storage and Handling: DBCO-NHS esters are moisture-sensitive[2][3]. To prevent hydrolysis, store the reagent desiccated at -20°C and allow the vial to equilibrate to room temperature before opening[3].

Conclusion

While the parent DBCO-NHS ester has limited applicability in aqueous solutions due to its poor solubility, the development of hydrophilic derivatives such as DBCO-PEG4-NHS ester and DBCO-sulfo-NHS ester has provided researchers with powerful tools for efficient bioconjugation in aqueous environments. By understanding the solubility characteristics of these reagents and following appropriate experimental protocols, scientists and drug development professionals can successfully leverage copper-free click chemistry for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.

References

A Technical Guide to the Stability and Storage of DBCO-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a pivotal reagent in bioconjugation, enabling the attachment of the DBCO moiety to primary amine-containing molecules for subsequent copper-free click chemistry reactions.[1][2] The efficacy of this two-step conjugation process is critically dependent on the stability and proper handling of the DBCO-NHS ester, as its N-hydroxysuccinimidyl ester group is susceptible to degradation. This guide provides an in-depth overview of the factors influencing its stability and outlines best practices for storage and handling to ensure maximal reactivity and reproducibility in experimental workflows.

Core Concepts: Reactivity and Stability

DBCO-NHS ester's utility stems from its dual functionality: an NHS ester for amine coupling and a strained alkyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The primary stability concern revolves around the NHS ester, which is highly sensitive to hydrolysis. This competing reaction converts the active ester into an unreactive carboxylic acid, rendering the molecule incapable of reacting with amines. Therefore, meticulous control of storage and reaction conditions is paramount.

Competing Reactions: Aminolysis vs. Hydrolysis

The primary amine of a target molecule executes a nucleophilic attack on the carbonyl carbon of the NHS ester, forming a stable amide bond.[1] However, in aqueous environments, water molecules can also act as nucleophiles, leading to the hydrolysis of the ester. This competition is heavily influenced by pH, temperature, and the concentration of the amine.

Caption: Competing reaction pathways for DBCO-NHS ester.

Storage Conditions for DBCO-NHS Ester

Proper storage is the first line of defense against degradation. The primary goals are to minimize exposure to moisture and elevated temperatures.

Solid Form

DBCO-NHS ester is typically supplied as a solid.[1][3][4] Long-term stability is achieved by adhering to the following conditions.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C[1][2][3][4][5][6][7][8][9] | Minimizes thermal degradation and hydrolysis from trace moisture. |

| Atmosphere | Desiccated[2][5][6][8] and/or under inert gas (e.g., Argon)[7][10] | Prevents hydrolysis by atmospheric moisture.[9][11] |

| Light | In the dark[1][2][5][7] | Avoids potential photo-degradation. |

| Shelf Life | ≥ 4 years[3] to 12 months[5][7] | Varies by supplier, but stable long-term under ideal conditions. |

Critical Handling Note: Before opening a vial of solid DBCO-NHS ester, it is essential to allow it to equilibrate to room temperature.[9][10][11] This prevents condensation of atmospheric moisture onto the cold powder, which would cause rapid hydrolysis.[9][10][11]

Stock Solutions

Stock solutions should be prepared immediately before use whenever possible.[9][11] If short-term storage is necessary, strict anhydrous conditions must be maintained.

| Parameter | Recommended Condition | Rationale |

| Solvents | Anhydrous, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][9][10][11][12] | DBCO-NHS is soluble in these solvents and they can be obtained in anhydrous grades to prevent hydrolysis. |

| Temperature | -20°C[10][12] | Slows degradation in solution. DMF has the advantage of not freezing at -20°C, avoiding freeze-thaw cycles.[10] |

| Storage Duration | Several days[9][11] to a few months.[12] | The reactivity will diminish over time. For best results, fresh solutions are always recommended. |

| Handling | Use anhydrous solvents and store under an inert atmosphere.[10] Aliquoting is recommended to avoid repeated warming and introduction of moisture to the main stock.[10] | Minimizes contamination with water. |

Factors Affecting Stability in Aqueous Media

During bioconjugation, the DBCO-NHS ester is introduced into an aqueous buffer. The stability of the NHS ester in this environment is transient and highly pH-dependent.

Impact of pH on Hydrolysis

The rate of NHS ester hydrolysis increases significantly with pH.[13][14] While the aminolysis reaction is also favored at higher pH (due to the deprotonation of primary amines), a balance must be struck to avoid rapid inactivation of the reagent.[15][16]

| pH | Half-life of NHS Ester | Temperature |

| 7.0 | 4 - 5 hours[13][14][17] | 0°C |

| 8.0 | 1 hour[17] | Not Specified |

| 8.6 | 10 minutes[13][14][17] | 4°C |

This data is for general NHS esters and is considered representative for DBCO-NHS ester.

The optimal pH for conjugation reactions is typically between 7.2 and 8.5.[1][13][16] This range provides a sufficient concentration of deprotonated primary amines for efficient reaction while managing the rate of hydrolysis.[15]

Experimental Protocols and Best Practices

Adherence to a strict protocol is crucial for successful and reproducible conjugation.

Caption: General experimental workflow for DBCO-NHS ester conjugation.

Preparation of Reagents

-

Buffer Selection : Use non-amine-containing buffers at a pH between 7.2 and 9, such as PBS, HEPES, or borate buffer.[9][11] Buffers containing primary amines like Tris or glycine are incompatible as they will compete for reaction with the NHS ester.[9][11][13]

-

DBCO-NHS Ester Stock Solution : Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a convenient stock concentration (e.g., 10 mM).[9][11][12]

-

Target Molecule Solution : Dissolve or dilute the amine-containing biomolecule (e.g., protein, antibody) in the chosen reaction buffer.

Conjugation Reaction

-

Addition : Add the calculated volume of the DBCO-NHS ester stock solution to the target molecule solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.

-

Molar Excess : The molar excess of DBCO-NHS ester over the target molecule depends on the concentration of the target. For protein concentrations >5 mg/mL, a 10-fold molar excess may be sufficient. For more dilute solutions (<5 mg/mL), a 20- to 50-fold molar excess is often used to drive the reaction against the competing hydrolysis.[11]

-

Incubation : The reaction can be incubated for 30-60 minutes at room temperature or for 2-4 hours at 4°C or on ice.[9][11][12] Lower temperatures can help to slow the rate of hydrolysis relative to the aminolysis reaction.

Quenching and Purification

-

Quenching : Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[11][12] The primary amines in the quenching buffer will react with any remaining DBCO-NHS ester. Incubate for 5-15 minutes.[11][12]

-

Purification : Remove excess, unreacted, and quenched DBCO-NHS ester using a desalting column, spin column, or dialysis appropriate for the size of the conjugated biomolecule.[12]

By carefully controlling these parameters, researchers can maximize the yield of the desired DBCO-labeled conjugate and ensure the integrity of the reactive DBCO group for subsequent, highly efficient SPAAC reactions.

References

- 1. chempep.com [chempep.com]

- 2. DBCO NHS ester, 5g | Labscoop [labscoop.com]

- 3. caymanchem.com [caymanchem.com]

- 4. DBCO-NHS Ester | 1353016-71-3 [chemicalbook.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. DBCO-PEG4-NHS ester [baseclick.eu]

- 8. researchgate.net [researchgate.net]

- 9. DBCO-PEG4-NHS [nanocs.net]

- 10. researchgate.net [researchgate.net]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 16. lumiprobe.com [lumiprobe.com]

- 17. nanocomposix.com [nanocomposix.com]

An In-depth Technical Guide to DBCO-NHS Ester for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester and its application in copper-free click chemistry, a cornerstone of modern bioconjugation. This powerful tool enables the precise and efficient labeling and conjugation of biomolecules under physiological conditions, making it invaluable for a wide range of applications, from basic research to the development of targeted therapeutics.

Introduction to DBCO-NHS Ester and Copper-Free Click Chemistry

DBCO-NHS ester is a heterobifunctional crosslinker that combines two key reactive groups: a dibenzocyclooctyne (DBCO) moiety and a N-hydroxysuccinimide (NHS) ester. This dual functionality allows for a two-step bioconjugation strategy that is both highly efficient and bioorthogonal.

The NHS ester facilitates the initial covalent attachment of the DBCO group to biomolecules containing primary amines, such as proteins, antibodies, and peptides. This is typically achieved through the formation of a stable amide bond with the ε-amine of lysine residues or the N-terminus.

Once the biomolecule is "DBCO-functionalized," it can be reacted with a molecule containing an azide group through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction, a cornerstone of copper-free click chemistry, proceeds rapidly and specifically without the need for a cytotoxic copper catalyst, making it ideal for use in living systems. The reaction results in the formation of a stable triazole linkage.

The primary advantages of using DBCO-NHS ester for copper-free click chemistry include:

-

Biocompatibility: The absence of a copper catalyst makes this method suitable for in vivo and in vitro studies without concerns of cellular toxicity.

-

High Reactivity and Efficiency: The inherent ring strain of the DBCO group leads to fast reaction kinetics and high yields under mild, physiological conditions.

-

Chemoselectivity and Bioorthogonality: The DBCO group reacts specifically with azides, avoiding side reactions with other functional groups present in complex biological systems.

-

Stability: Both the DBCO and azide functional groups are stable in aqueous environments, allowing for a wide range of applications.

Reaction Mechanism

The utility of DBCO-NHS ester lies in its two distinct and sequential reactions:

Step 1: Amine Acylation (NHS Ester Reaction)

The NHS ester is a highly reactive group that readily couples with primary amines (e.g., lysine residues on a protein) at a physiological to slightly basic pH (typically 7.2-8.5). The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond. This step effectively labels the target biomolecule with a DBCO handle.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO-functionalized biomolecule is then introduced to a molecule bearing an azide (-N3) group. The strained triple bond of the DBCO ring readily undergoes a [3+2] cycloaddition with the azide, forming a stable triazole ring. This reaction is highly efficient and proceeds without the need for a catalyst.

Quantitative Data

Physicochemical Properties of DBCO-NHS Ester

| Property | Value | Reference(s) |

| Molecular Formula | C23H18N2O5 | |

| Molecular Weight | 402.4 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | |

| Storage Conditions | -20°C, desiccated, protected from light |

Reaction Kinetics and Conditions

The rate of the SPAAC reaction is influenced by factors such as pH and the buffer system used.

| Parameter | Condition | Second-Order Rate Constant (k2) (M⁻¹s⁻¹) | Reference(s) |

| pH | 7.4 (PBS) | ~0.8 | |

| pH | 8.5 (Borate Buffer) | ~1.2 | |

| Buffer System | PBS (pH 7.4) | ~0.8 | |

| Buffer System | HEPES (pH 7.4) | ~1.1 |

Note: The presence of a PEG linker between the DBCO and NHS ester moieties can enhance reaction rates by approximately 31 ± 16%.

Stability of DBCO-NHS Ester

The primary limitation of DBCO-NHS ester is the hydrolysis of the NHS ester in aqueous solutions. The rate of hydrolysis is highly dependent on pH.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | |

| 8.6 | 4 | 10 minutes |

Due to this hydrolysis, it is crucial to prepare stock solutions of DBCO-NHS ester in anhydrous organic solvents like DMSO or DMF and use them immediately for conjugation reactions.

Experimental Protocols

General Protocol for Protein Labeling with DBCO-NHS Ester

This protocol provides a general guideline for labeling proteins, such as antibodies, with DBCO-NHS ester. Optimization may be required for specific proteins.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-8.0)

-

DBCO-NHS ester (or DBCO-PEGn-NHS ester)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20%.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

-

Quenching Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization (Optional): The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Protocol for Cell Surface Labeling via Metabolic Glycoengineering

This protocol describes the labeling of cell surface glycans with a DBCO-conjugated fluorophore following metabolic incorporation of an azide-containing sugar.

Materials:

-

Cells of interest

-

Cell culture medium

-

Azide-modified sugar (e.g., Ac4ManNAz)

-

DBCO-conjugated fluorophore

-

FACS buffer (e.g., PBS with 1% BSA)

Procedure:

-

Metabolic Labeling:

-

Culture cells in a medium containing an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows the cells' metabolic machinery to incorporate the azide groups onto cell surface glycans.

-

-

Cell Harvesting: Harvest the cells and wash them with FACS buffer to remove any unincorporated azide sugar.

-

DBCO-Fluorophore Labeling:

-

Resuspend the cells in FACS buffer containing the DBCO-conjugated fluorophore (e.g., 10-50 µM).

-

Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Washing: Wash the cells twice with FACS buffer to remove any unbound DBCO-fluorophore.

-

Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry using the appropriate laser and filter for the chosen fluorophore.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a general procedure for the synthesis of an ADC using DBCO-NHS ester to link an azide-modified cytotoxic drug to an antibody.

Materials:

-

Antibody (in amine-free buffer)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Azide-modified cytotoxic drug

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Modification with DBCO:

-

Follow the "General Protocol for Protein Labeling with DBCO-NHS Ester" (Section 4.1) to functionalize the antibody with DBCO groups.

-

-

SPAAC Reaction with Azide-Drug:

-

To the purified DBCO-functionalized antibody, add a 2- to 5-fold molar excess of the azide-modified cytotoxic drug.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

-

-

Purification of ADC: Purify the resulting ADC from unreacted drug and other byproducts using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizations

Reaction Mechanism Diagram

Caption: Reaction mechanism of DBCO-NHS ester bioconjugation.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Experimental workflow for ADC synthesis using DBCO-NHS ester.

Conclusion

DBCO-NHS ester is a powerful and versatile reagent that has become an indispensable tool for researchers in chemistry, biology, and medicine. Its ability to facilitate robust and bioorthogonal conjugation reactions under physiological conditions has opened up new avenues for the development of sophisticated bioconjugates, including antibody-drug conjugates, targeted imaging agents, and novel research tools. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the power of copper-free click chemistry to advance their scientific endeavors.

A Deep Dive into Bioorthogonal Chemistry: A Technical Guide to DBCO Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions provide a powerful toolkit for selectively modifying biomolecules in their natural environment, enabling a deeper understanding of biological structure and function.[3][4] A cornerstone of this field is the "click chemistry" concept, which emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[1] Among the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction that has revolutionized the study of biomolecules in living cells and organisms.[2][5][]

At the heart of many SPAAC reactions are dibenzocyclooctyne (DBCO) reagents.[] DBCO is a strained cyclic alkyne that reacts rapidly and specifically with azides to form a stable triazole linkage.[7][8] This reaction is highly efficient under physiological conditions and, crucially, does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[][9] The bioorthogonality of the DBCO-azide reaction ensures that it does not interfere with cellular processes, allowing for the precise labeling and tracking of proteins, nucleic acids, and other biomolecules.[] This technical guide provides an in-depth overview of bioorthogonal chemistry with a focus on DBCO reagents, their properties, applications, and the experimental protocols for their use.

The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The driving force behind the SPAAC reaction is the significant ring strain within the DBCO molecule.[10] This strain lowers the activation energy of the [3+2] cycloaddition reaction between the alkyne and the azide, allowing it to proceed efficiently at physiological temperatures without the need for a catalyst.[10] The reaction is highly specific, with the DBCO group reacting exclusively with the azide functional group, even in the complex milieu of a living cell.[7][11]

References

- 1. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 7. broadpharm.com [broadpharm.com]

- 8. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. interchim.fr [interchim.fr]

DBCO-NHS Ester: A Technical Guide to Safe Handling and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester, a critical reagent in the field of bioconjugation and click chemistry. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

DBCO-NHS ester is a heterobifunctional crosslinker widely used to introduce a dibenzocyclooctyne (DBCO) moiety onto biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] This process is the first step in a two-stage bioconjugation strategy that leverages the strain-promoted azide-alkyne cycloaddition (SPAAC), a form of copper-free click chemistry.[1] The NHS ester group reacts with primary amines to form a stable amide bond, while the DBCO group enables highly specific and efficient conjugation to azide-modified molecules under mild, physiological conditions.[1][3]

| Property | Value | Source |

| CAS Number | 1353016-71-3 | [4][5] |

| Molecular Formula | C₂₃H₁₈N₂O₅ | [6][7] |

| Molecular Weight | 402.41 g/mol | [6][7] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [1] |

| Purity | Typically >90-95% | [6] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), DBCO-NHS ester is classified with several hazards.[4][7] Note that some safety data sheets for PEGylated versions of DBCO-NHS ester indicate they are not considered hazardous substances.[8][9]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling DBCO-NHS ester, the following precautions and PPE are mandatory:

| Precaution Type | Recommended Action |

| Engineering Controls | Use only in a well-ventilated area, preferably within a laboratory fume hood.[4][8] Ensure easy access to a safety shower and eyewash station.[4] |

| Eye Protection | Wear safety goggles with side-shields.[4] |

| Hand Protection | Wear appropriate chemical-resistant gloves.[4][8] |

| Skin and Body Protection | Wear impervious clothing, such as a lab coat.[4] |

| Respiratory Protection | If dust or aerosols are generated, use a suitable respirator.[4][8] |

| General Hygiene | Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| If Swallowed | Rinse mouth.[4] Do not induce vomiting. Seek immediate medical attention.[8] |

| If on Skin | Wash with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4][8] If skin irritation occurs, seek medical attention. |

| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If breathing is difficult, administer oxygen.[8] Seek medical attention if respiratory irritation persists. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention. |

Storage and Stability

Proper storage of DBCO-NHS ester is crucial to maintain its reactivity.

| Condition | Recommendation | Stability |

| Solid Form | Store at -20°C in a dry, dark environment.[1][10] The compound is moisture and light-sensitive.[1] | Stable for one year or more.[11] |

| In Solution (e.g., DMSO) | Prepare stock solutions fresh before use.[12][13] If storage is necessary, store at -20°C. | Can be stored for 2-3 months at -20°C.[11] |

NHS esters are susceptible to hydrolysis, which renders them non-reactive.[12][13] Therefore, it is critical to use anhydrous solvents and to allow the vial to warm to room temperature before opening to prevent moisture condensation.[12][13]

Experimental Protocols and Workflows

The primary application of DBCO-NHS ester is a two-step bioconjugation process. The first step involves the labeling of a primary amine-containing biomolecule with the DBCO moiety. The second step is the copper-free click reaction with an azide-containing molecule.

Workflow for DBCO-NHS Ester Bioconjugation

Caption: General workflow for a two-step bioconjugation using DBCO-NHS ester.

Detailed Protocol: Antibody Labeling with DBCO-NHS Ester

This protocol provides a general guideline for labeling antibodies. Optimization may be required based on the specific antibody and its concentration.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

Procedure:

-

Prepare the Antibody:

-

Prepare DBCO-NHS Ester Solution:

-

Labeling Reaction:

-

Add a 10 to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[11][14][15] The final concentration of DMSO should be kept low (ideally below 20%) to prevent protein precipitation.[11][15]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13][14][15]

-

-

Quench the Reaction:

-

Purify the DBCO-Labeled Antibody:

-

Remove excess, unreacted DBCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[14]

-

The purified DBCO-labeled antibody is now ready for the subsequent copper-free click reaction with an azide-modified molecule.

-

Protocol: Copper-Free Click Reaction (SPAAC)

Procedure:

-

Prepare Reactants:

-

The purified DBCO-labeled antibody.

-

The azide-modified molecule (e.g., oligonucleotide, fluorophore) in a compatible buffer like PBS.

-

-

Click Reaction:

-

Final Purification and Validation:

Signaling Pathway Visualization (Illustrative Example)

While DBCO-NHS ester is a tool for bioconjugation rather than a direct participant in signaling pathways, it is instrumental in creating tools to study them, such as antibody-drug conjugates (ADCs) for targeted therapy. The diagram below illustrates the conceptual pathway of an ADC created using this technology.

Caption: Conceptual pathway for an Antibody-Drug Conjugate created using DBCO technology.

This guide consolidates critical safety information and detailed protocols to support researchers in the effective and safe use of DBCO-NHS ester. By following these guidelines, scientists can confidently leverage this powerful tool in their research and development endeavors.

References

- 1. chempep.com [chempep.com]

- 2. DBCO-C6-NHS ester [baseclick.eu]

- 3. DBCO NHS Ester | AAT Bioquest [aatbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. precisepeg.com [precisepeg.com]

- 7. DBCO-NHS Ester | C23H18N2O5 | CID 77078178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. DBCO-PEG4-NHS [nanocs.net]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Unraveling DBCO-NHS Ester 2: A Technical Guide to its Molecular Characteristics and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of crosslinking agents is paramount. This technical guide provides an in-depth analysis of DBCO-NHS ester 2, detailing its molecular weight, chemical formula, and distinguishing it from other common variants.

This compound is a specialized chemical reagent frequently employed in bioconjugation and the development of antibody-drug conjugates (ADCs). It is a derivative of Dibenzylcyclooctyne (DBCO) and is utilized in copper-free click chemistry. A key feature of this compound is its nature as a cleavable linker, a critical attribute in the design of ADCs.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below, alongside other common DBCO-NHS ester variants for comparative analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Linker Type |

| DBCO-NHS ester | 1353016-71-3 | C23H18N2O5 | 402.4 | Non-cleavable |

| This compound (DBCO-C6-NHS ester) | 1384870-47-6 | C25H22N2O5 | 430.45 | Cleavable [1][2][3] |

| DBCO-PEG2-NHS Ester | 2585653-12-7 | C30H31N3O8 | 561.59 | PEGylated |

| DBCO-PEG4-NHS ester | 1427004-19-0 | C31H35N3O9 | 593.63 | PEGylated |

Experimental Protocols

The application of this compound in experimental settings, particularly in the synthesis of antibody-drug conjugates, follows a general workflow. A detailed, generalized protocol is outlined below. It is important to note that specific experimental conditions may require optimization based on the specific antibody and drug molecule.

Protocol: General Procedure for Antibody-Drug Conjugation using this compound

-

Antibody Preparation:

-

Prepare the antibody in a suitable buffer, typically a phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

-

Ensure the antibody concentration is appropriate for the desired conjugation ratio.

-

-

This compound Activation:

-

Dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the antibody solution. The molar ratio of the ester to the antibody will determine the degree of labeling and should be optimized.

-

Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing.

-

-

Purification of the ADC:

-

Remove the excess, unreacted this compound and byproducts using a purification method such as size exclusion chromatography (SEC) or dialysis.

-

-

Characterization of the ADC:

-

Characterize the resulting antibody-drug conjugate to determine the drug-to-antibody ratio (DAR) and confirm the successful conjugation. This can be achieved using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

-

Visualizing the Workflow and Logical Relationships

To further elucidate the processes and concepts discussed, the following diagrams are provided in the DOT language, adhering to the specified formatting requirements.

Caption: Experimental workflow for antibody-drug conjugation.

Caption: Reaction mechanism of DBCO-NHS ester.

Caption: Classification of DBCO-NHS ester variants.

References

The Strategic Application of DBCO Linkers in Antibody-Drug Conjugates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby minimizing systemic toxicity. The linker, in particular, plays a pivotal role in the safety and efficacy of an ADC. Among the various linker technologies, those utilizing dibenzocyclooctyne (DBCO) have gained significant traction due to their unique bioorthogonal reactivity. This guide provides a comprehensive technical overview of the applications of DBCO linkers in the development of next-generation ADCs.

The Core of DBCO Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

DBCO linkers are central to the copper-free "click chemistry" platform, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][2] This reaction involves the rapid and highly selective cycloaddition of a DBCO group (a strained alkyne) with an azide group to form a stable triazole linkage.[3][4] The intrinsic ring strain of the DBCO moiety obviates the need for a cytotoxic copper catalyst, making it an ideal bioconjugation method for sensitive biological systems.[1]

The reaction is bioorthogonal, meaning that DBCO and azide groups are mutually reactive and do not interact with naturally occurring functional groups in biological molecules, thus preventing off-target reactions.[2][5] This high degree of specificity ensures precise control over the conjugation process, a critical factor in producing homogeneous and well-defined ADCs.

Key Advantages of DBCO-based SPAAC in ADC Development:

-

Biocompatibility: The absence of a copper catalyst circumvents the cytotoxicity associated with traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC suitable for in vivo applications.[1]

-

High Selectivity and Efficiency: The reaction is highly specific and proceeds with rapid kinetics, leading to high yields of the desired conjugate.[2][4]

-

Stability: The resulting triazole linkage is chemically robust and stable under physiological conditions, ensuring the integrity of the ADC in circulation until it reaches the target tumor cell.[5][6]

-

Versatility: The DBCO group can be readily incorporated into various linker designs, including those with cleavable and non-cleavable motifs, as well as those featuring solubility-enhancing moieties like polyethylene glycol (PEG).[7][8][9]

Crafting the ADC: The Experimental Workflow

The generation of an ADC using a DBCO linker typically involves a two-step process: introduction of the azide handle onto the antibody and the subsequent SPAAC reaction with a DBCO-functionalized payload.

References

- 1. benchchem.com [benchchem.com]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 3. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. purepeg.com [purepeg.com]

- 9. DBCO PEG | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for DBCO-NHS Ester Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient ligation of molecules in complex biological environments.[1] The DBCO-NHS ester is a heterobifunctional linker that allows for the covalent attachment of the DBCO moiety to biomolecules containing primary amines, such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[2] This two-step conjugation strategy first introduces the DBCO "handle" onto the biomolecule through a stable amide bond formed with a primary amine. Subsequently, the DBCO-functionalized molecule can react with an azide-containing molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3] This process is highly efficient and biocompatible, occurring readily under physiological conditions without the need for a toxic copper catalyst.[4]

These application notes provide a detailed protocol for the conjugation of DBCO-NHS ester to primary amines, guidance on optimizing reaction conditions, and troubleshooting tips.

Reaction Mechanism

The conjugation of DBCO-NHS ester to a primary amine proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This leads to the formation of a stable amide bond and the release of NHS as a byproduct.[5]

Caption: Reaction of DBCO-NHS ester with a primary amine.

Experimental Protocols

Materials

-

DBCO-NHS Ester (or a PEGylated version like DBCO-PEG4-NHS Ester for improved solubility)[2]

-

Amine-containing molecule (e.g., protein, peptide, amine-modified oligonucleotide)

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[6]

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.4, HEPES buffer, or borate buffer.[7] Note: Do not use buffers containing primary amines like Tris or glycine.[7]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Purification system (e.g., size-exclusion chromatography, dialysis, or spin desalting columns)

General Workflow

Caption: General experimental workflow for DBCO conjugation.

Detailed Protocol for Protein Labeling

-

Preparation of Reagents:

-

Equilibrate the DBCO-NHS ester vial to room temperature before opening to prevent moisture condensation.[7]

-

Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[6]

-

Prepare the protein solution in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1] If the buffer contains any primary amines, they must be removed by dialysis or buffer exchange.[6]

-

-

Conjugation Reaction:

-

Add the DBCO-NHS ester stock solution to the protein solution. The final concentration of the DBCO reagent should be between 0.5-2 mM.[7]

-

The molar excess of DBCO-NHS ester to the protein will need to be optimized. A general guideline is a 10- to 20-fold molar excess.[8] For protein concentrations ≤ 5 mg/mL, a 10-fold molar excess is recommended, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[7]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6][7] Longer incubation times can improve efficiency.[7]

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Remove excess, unreacted DBCO-NHS ester and the NHS byproduct using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]

-

-

Characterization:

-

The degree of labeling can be determined using various methods, including mass spectrometry. The purified conjugate is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule.

-

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of reactants, pH, and temperature. The following table summarizes recommended starting conditions.

| Parameter | Recommended Value | Notes |

| Molar Excess of DBCO-NHS Ester | 10- to 50-fold | The optimal ratio is dependent on the concentration of the amine-containing molecule and should be determined empirically.[7][8] |

| Reaction pH | 7.2 - 9.0 | The reaction is favored at a slightly alkaline pH.[3] However, hydrolysis of the NHS ester also increases at higher pH.[9] |

| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster (30-60 min), while reactions on ice may require longer incubation (2 hours) but can be beneficial for sensitive biomolecules.[6][7] |

| Reaction Time | 30 minutes - 4 hours | Longer incubation times can lead to higher conjugation efficiency.[7] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Hydrolysis of DBCO-NHS ester | Prepare the stock solution immediately before use in an anhydrous solvent. Ensure the reaction buffer is fresh and at the correct pH.[7] |

| Increase the molar excess of the DBCO-NHS ester. | ||

| Optimize the reaction time and temperature.[7] | ||

| Presence of primary amines in the buffer | Use a buffer that does not contain primary amines (e.g., PBS, HEPES).[9] | |

| Precipitation of Protein | High concentration of hydrophobic DBCO | Use a PEGylated version of the DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester) to improve solubility.[2] |

| Reduce the molar excess of the DBCO reagent. |

Applications

The conjugation of DBCO-NHS ester to primary amines is a versatile tool with numerous applications in research and drug development, including:

-

Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to antibodies for targeted cancer therapy.[3]

-

Bioconjugation: Labeling proteins, peptides, and nucleic acids for subsequent click reactions.[3]

-

Cellular Labeling and Imaging: Visualizing specific cellular components.[3]

-

Surface Modification: Functionalizing surfaces for biosensors and diagnostic assays.[3]

Conclusion

The use of DBCO-NHS ester for the modification of primary amines provides a robust and efficient method for introducing a bioorthogonal handle for copper-free click chemistry. By following the detailed protocols and optimizing the reaction conditions, researchers can successfully conjugate a wide range of biomolecules for various downstream applications. Proper handling and storage of the DBCO-NHS ester are crucial to ensure its reactivity and achieve high conjugation yields.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. DBCO-C6-NHS ester [baseclick.eu]

- 3. chempep.com [chempep.com]

- 4. DBCO NHS Ester | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. interchim.fr [interchim.fr]

Application Notes and Protocols for DBCO-NHS Ester in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a key reagent in bioorthogonal chemistry, enabling the covalent labeling of biomolecules in living systems. Its utility stems from a two-step process: the NHS ester reacts with primary amines on proteins and other biomolecules, introducing a DBCO moiety. This DBCO group then specifically and efficiently reacts with azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. The biocompatibility of this copper-free approach makes DBCO-NHS ester an invaluable tool for live cell imaging applications, allowing for the precise visualization of cellular processes without the cytotoxicity associated with copper catalysts.[1][2]

These application notes provide detailed protocols for using DBCO-NHS ester to label proteins on the surface of live mammalian cells for subsequent fluorescence imaging. We include quantitative data to guide experimental design and a specific protocol for investigating receptor internalization, a critical process in cell signaling and drug delivery.

Data Presentation

Table 1: Quantitative Parameters for DBCO-NHS Ester Labeling in Live Cells

| Parameter | Value | Notes |

| DBCO-NHS Ester Concentration for Cell Surface Labeling | 0.5 - 2 mM (in reaction buffer) | Optimal concentration may vary depending on cell type and protein expression levels.[3] |

| Molar Excess of DBCO-NHS Ester to Protein (in solution) | 10 to 20-fold | A common starting point for labeling purified proteins before introduction to cells.[4] |

| Incubation Time for NHS Ester Labeling | 30 minutes at room temperature or 2 hours on ice | Longer incubation on ice can help to minimize endocytosis during the labeling step.[3][5] |

| pH for NHS Ester Reaction | 7.2 - 9.0 | Slightly basic conditions (pH 8.3-8.5) are optimal for the reaction with primary amines.[6] |

| DBCO-Fluorophore Concentration for Click Reaction | 10 - 50 µM | Optimal concentration should be titrated to maximize signal-to-noise ratio.[1][4] |

| Incubation Time for SPAAC Click Reaction | 30 - 60 minutes at 37°C | Reaction times can be extended to improve efficiency.[1][7] |

| DBCO Stability in Live Cells | Moderate | Some degradation (around 36%) of DBCO groups has been observed in RAW264.7 cells after 24 hours.[8] |

Table 2: Recommended Buffers and Reagents

| Reagent | Purpose | Recommended Composition |

| Labeling Buffer | Maintain cell viability and optimal pH for NHS ester reaction | Phosphate-Buffered Saline (PBS), pH 7.4 or 0.1 M NaHCO3, pH 8.3–8.5.[3][6] |

| Quenching Buffer | Stop the NHS ester reaction | 50-100 mM Tris-HCl or glycine in PBS.[5][6] |

| Washing Buffer | Remove excess reagents | PBS or complete cell culture medium.[1][7] |

| Imaging Medium | Maintain cell health during imaging | Phenol red-free cell culture medium. |

Experimental Protocols

Protocol 1: General Live Cell Surface Protein Labeling

This protocol describes the general procedure for labeling cell surface proteins with DBCO-NHS ester and a subsequent azide-functionalized fluorescent probe.

Materials:

-

Live mammalian cells (adherent or suspension)

-

DBCO-NHS ester

-

Anhydrous DMSO

-

Labeling Buffer (e.g., PBS, pH 8.3)

-

Azide-functionalized fluorescent probe

-

Quenching Buffer (e.g., 100 mM Tris-HCl in PBS)

-

Washing Buffer (e.g., PBS)

-

Complete cell culture medium

Procedure:

-

Cell Preparation:

-

For adherent cells, seed cells in a suitable imaging dish or plate and grow to 70-80% confluency.

-

For suspension cells, harvest cells and wash twice with ice-cold PBS. Resuspend cells in labeling buffer at a concentration of 1x10^6 cells/mL.[4]

-

-

DBCO-NHS Ester Labeling:

-

Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.[3]

-

Dilute the DBCO-NHS ester stock solution in labeling buffer to the desired final concentration (e.g., 1 mM).

-

For adherent cells, aspirate the culture medium, wash once with PBS, and add the DBCO-NHS ester labeling solution.

-

For suspension cells, add the DBCO-NHS ester labeling solution to the cell suspension.

-

Incubate for 30 minutes at room temperature or 2 hours on ice, protected from light.

-

-

Quenching:

-

Add quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 5-15 minutes at room temperature.[5]

-

-

Washing:

-

Wash the cells three times with washing buffer to remove unreacted DBCO-NHS ester and quenching buffer.

-

-

Fluorescent Labeling (SPAAC):

-

Prepare the desired concentration of the azide-functionalized fluorescent probe in complete cell culture medium (e.g., 10-50 µM).

-

Add the fluorescent probe solution to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light.[1]

-

-

Final Wash and Imaging:

-

Wash the cells three times with pre-warmed complete cell culture medium.

-

Replace with fresh, phenol red-free imaging medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Protocol 2: Imaging Receptor Internalization

This protocol details a workflow to visualize the internalization of a cell surface receptor following ligand binding, using DBCO-NHS ester labeling.

Materials:

-

Live mammalian cells expressing the receptor of interest

-

Ligand for the receptor of interest

-

DBCO-NHS ester

-

Anhydrous DMSO

-

Azide-functionalized fluorescent probe

-

Labeling, Quenching, and Washing Buffers (as in Protocol 1)

-

Live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Preparation and Labeling:

-

Follow steps 1-4 of Protocol 1 to label the cell surface proteins with DBCO. Perform all steps at 4°C or on ice to inhibit receptor internalization.

-

-

Fluorescent Labeling:

-

Add the azide-functionalized fluorescent probe in cold complete cell culture medium.

-

Incubate for 30-60 minutes at 4°C, protected from light.

-

-

Washing:

-

Wash the cells three times with cold PBS to remove unbound fluorescent probe.

-

-

Initiation of Internalization and Imaging:

-

Mount the imaging dish on the live-cell imaging system pre-warmed to 37°C.

-

Acquire initial images (t=0) to visualize the surface labeling.

-

To induce internalization, add the pre-warmed ligand of interest to the cells.

-

Immediately begin time-lapse imaging to capture the translocation of the fluorescently labeled receptors from the cell surface into intracellular vesicles.

-

Protocol 3: Assessment of Labeling Efficiency by Flow Cytometry

This protocol allows for the quantification of the percentage of labeled cells and the mean fluorescence intensity.

Materials:

-

DBCO-labeled cells (from Protocol 1, steps 1-5)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

For adherent cells, detach the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.[4]

-

-

Flow Cytometry Analysis:

-

Analyze the fluorescence intensity of the labeled cells using a flow cytometer with the appropriate excitation and emission filters for the chosen fluorophore.

-

Include an unlabeled cell population as a negative control.

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the population.

-

Protocol 4: Cytotoxicity Assessment

A live/dead cell assay should be performed to determine the toxicity of the DBCO-NHS ester labeling and subsequent click reaction on the cells.

Materials:

-

Labeled and unlabeled control cells

-

Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Prepare cells with the full labeling protocol, a mock-treated control (all steps without DBCO-NHS and fluorophore), and an untreated control.

-

-

Staining:

-

Follow the manufacturer's instructions for the Live/Dead assay kit. This typically involves a short incubation with a solution containing both a live-cell (e.g., Calcein AM, green fluorescence) and a dead-cell stain (e.g., Ethidium homodimer-1, red fluorescence).[9]

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope with appropriate filters for the live and dead cell stains.

-

Quantify the percentage of live and dead cells in each condition to assess the cytotoxicity of the labeling procedure.

-

Mandatory Visualizations

Caption: Workflow for imaging receptor internalization using DBCO-NHS ester.

Caption: Logical relationship of the two-step labeling process for live cell imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. DBCO NHS Ester | AAT Bioquest [aatbio.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]

Application Note: Surface Functionalization of Nanoparticles with DBCO-NHS Ester for Bioorthogonal Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise surface modification of nanoparticles is paramount for their application in targeted drug delivery, diagnostics, and advanced biomaterials. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for conjugating molecules of interest to nanoparticle surfaces. This application note provides a detailed protocol for the functionalization of amine-presenting nanoparticles with dibenzocyclooctyne (DBCO) groups using a DBCO-NHS ester linker. The resulting DBCO-functionalized nanoparticles can be readily conjugated to azide-modified biomolecules, such as antibodies, peptides, or nucleic acids, in a catalyst-free manner.[1][2][3]

The core of this method lies in the reaction between the N-hydroxysuccinimide (NHS) ester of the DBCO linker and primary amine groups on the nanoparticle surface, forming a stable amide bond.[4][5] This process introduces the reactive DBCO moiety, which can then specifically react with an azide-containing molecule.[1][3] The inclusion of a polyethylene glycol (PEG) spacer in the DBCO-NHS ester linker can enhance water solubility and minimize steric hindrance during subsequent conjugation steps.[4]

Principle of the Method

The surface functionalization process is a two-step procedure. Initially, nanoparticles possessing surface primary amine groups are reacted with a DBCO-PEG-NHS ester. The NHS ester reacts with the primary amines on the nanoparticle surface to form a stable covalent amide bond, effectively coating the nanoparticle with DBCO groups. These DBCO-functionalized nanoparticles are then ready for highly efficient and specific conjugation to any azide-containing molecule via copper-free click chemistry.

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Nanoparticles

This protocol serves as a general guideline. The specific preparation method will depend on the nanoparticle type (e.g., liposomes, silica nanoparticles, polymeric nanoparticles). The key is to have accessible primary amine groups on the surface.

Materials:

-

Nanoparticle precursors (e.g., lipids with amine headgroups, (3-Aminopropyl)triethoxysilane (APTES) for silica nanoparticles)

-

Appropriate solvents and buffers (e.g., chloroform, ethanol, phosphate-buffered saline (PBS))

-

Sonication or extrusion equipment

Procedure (Example for Mesoporous Silica Nanoparticles - MSNPs):

-

Synthesize MSNPs using a suitable method (e.g., modified Stöber method).

-

To introduce amine groups, post-functionalize the MSNPs with APTES. Disperse the MSNPs in anhydrous toluene.

-

Add APTES to the nanoparticle suspension and reflux the mixture overnight under a nitrogen atmosphere.

-

Collect the amine-functionalized nanoparticles by centrifugation, and wash extensively with ethanol and water to remove unreacted silane.

-

Resuspend the amine-functionalized nanoparticles in the desired buffer (e.g., PBS, pH 7.4).

-

Quantify the surface amine groups using a fluorescamine assay to determine the baseline for conjugation efficiency calculations.[4]

Protocol 2: Functionalization with DBCO-NHS Ester

Materials:

-

Amine-functionalized nanoparticles

-

DBCO-PEG4-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Conjugation buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-8.5.[3][6][7] Amine-free buffers are crucial to prevent reaction with the NHS ester.[3][8]

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Centrifugation equipment or size exclusion chromatography columns for purification

Procedure:

-

Prepare DBCO-NHS Ester Solution: The NHS ester is moisture-sensitive.[2][3] Allow the vial to reach room temperature before opening. Prepare a stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).[9]

-

Reaction Setup: Disperse the amine-functionalized nanoparticles in the conjugation buffer at a known concentration.

-

Conjugation Reaction: Add the DBCO-PEG4-NHS ester solution to the nanoparticle suspension. The molar ratio of DBCO-NHS ester to surface amine groups can be varied (e.g., 1:1 to 20:1) to optimize the degree of functionalization.[4][10] A 10-fold molar excess is a common starting point for protein concentrations ≤ 5 mg/ml.[8]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[6][7][11][12]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature.[8]

-

Purification: Remove unreacted DBCO-NHS ester and byproducts by repeated centrifugation and resuspension in the desired buffer or by using size exclusion chromatography (e.g., Zeba™ Spin Desalting Columns).[6][12]

Protocol 3: Characterization of DBCO-Functionalized Nanoparticles

1. Quantification of DBCO Groups (Anthracene-Azide Assay): [4]

- Prepare a fresh stock solution of anthracene-azide in DMSO.

- Mix the DBCO-functionalized nanoparticles with the anthracene-azide solution and incubate.

- The click reaction between DBCO and anthracene-azide results in a fluorescent product.

- Measure the fluorescence emission (e.g., at 470 nm with excitation at 410 nm) and quantify the number of DBCO groups against a standard curve of known DBCO concentrations.[4]

2. UV-Vis Spectroscopy:

- Scan the absorbance of the purified DBCO-functionalized nanoparticles.

- A characteristic absorbance peak for DBCO at approximately 309 nm confirms successful conjugation.[6]

3. Dynamic Light Scattering (DLS) and Zeta Potential:

- Measure the hydrodynamic diameter and polydispersity index (PDI) to assess size changes and aggregation upon functionalization. An increase in size is expected.[13][14]